molecular formula C22H22N4O3 B14991428 butyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

butyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B14991428
M. Wt: 390.4 g/mol
InChI Key: DJQNBBXESJTKDL-UHFFFAOYSA-N
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Description

Butyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzodiazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the pyrrole moiety. The final step involves esterification to introduce the butyl benzoate group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate ring formation and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated or nitrated benzodiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, butyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

Its benzodiazole and pyrrole moieties are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also be used in the formulation of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of butyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole and pyrrole derivatives, such as:

  • Benzodiazole derivatives like clemizole and enviroxime
  • Pyrrole derivatives like metronidazole and tinidazole

Uniqueness

What sets butyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate apart is its unique combination of the benzodiazole and pyrrole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to compounds with only one of these rings .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

butyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C22H22N4O3/c1-2-3-12-29-22(28)14-8-10-15(11-9-14)26-13-18(27)19(20(26)23)21-24-16-6-4-5-7-17(16)25-21/h4-11,23,27H,2-3,12-13H2,1H3,(H,24,25)

InChI Key

DJQNBBXESJTKDL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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